molecular formula C14H10BrFN2O4 B4960967 N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B4960967
M. Wt: 369.14 g/mol
InChI Key: ABIONFFOQRGFNG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, as well as a nitrophenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 4-nitrophenol.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride in the presence of a base like triethylamine to form N-(4-bromo-2-fluorophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then reacted with 4-nitrophenol in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: N-(4-bromo-2-fluorophenyl)-2-(4-aminophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-bromo-2-fluoroaniline and 4-nitrophenoxyacetic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as electronic or optical materials.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrophenoxy group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a chloro substituent instead of a bromo substituent.

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide is unique due to the combination of bromo, fluoro, and nitrophenoxy substituents, which can impart distinct chemical and biological properties. This combination can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O4/c15-9-1-6-13(12(16)7-9)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIONFFOQRGFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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